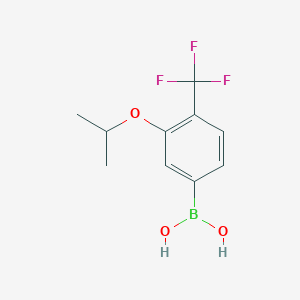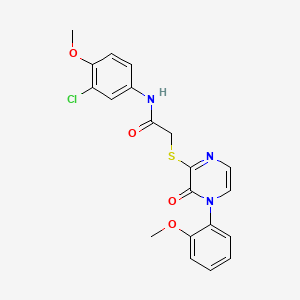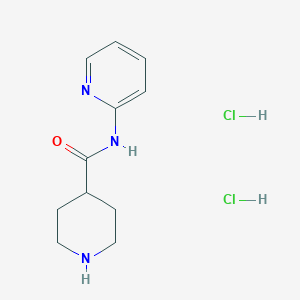
2,3-Dichloroquinoxaline-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H3Cl3N2O2S and a molecular weight of 297.55 g/mol . This compound is known for its significant role in various scientific research fields, particularly in neuroscience, due to its ability to block specific types of glutamate receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-6-sulfonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and safety .
化学反应分析
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions, forming a variety of quinoxaline derivatives.
Cyclization Reactions: It can react with nucleophiles such as thioureas to form thiazoloquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.
Cyclization Reactions: These reactions often require the presence of a base and are conducted under mild heating conditions.
Major Products
Thiazoloquinoxaline Derivatives: Formed through the reaction with thioureas.
Disubstituted Quinoxalines: Resulting from nucleophilic substitution reactions.
科学研究应用
2,3-Dichloroquinoxaline-6-sulfonyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: The compound serves as a synthetic intermediate in the development of various drugs, particularly those targeting neurological conditions.
Organic Chemistry: It is employed in the synthesis of complex quinoxaline derivatives, which have applications in materials science and medicinal chemistry.
作用机制
The primary mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonyl chloride involves its role as a non-competitive antagonist of the AMPA receptor subtype of glutamate receptors . By binding to a distinct site on the receptor, separate from the glutamate binding site, it prevents the receptor from opening in response to glutamate binding. This inhibition of the AMPA receptor reduces fast synaptic transmission and weakens synaptic connections .
相似化合物的比较
Similar Compounds
2,3-Dichloroquinoxaline: Another quinoxaline derivative that undergoes similar nucleophilic substitution reactions.
6-Morpholinosulfonyl-2,3-dichloroquinoxaline: A derivative synthesized using phosphorus oxychloride, similar to 2,3-Dichloroquinoxaline-6-sulfonyl chloride.
Uniqueness
This compound is unique due to its specific ability to block AMPA receptors, making it a valuable tool in neuroscience research . Its distinct chemical structure allows for selective reactions, leading to the formation of a wide range of biologically active quinoxaline derivatives .
属性
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLILCJJQCJIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2149-05-5 |
Source


|
| Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2425289.png)



![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)



![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2425304.png)




